molecular formula C22H18O6 B14683842 Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate CAS No. 24707-00-4

Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate

Cat. No.: B14683842
CAS No.: 24707-00-4
M. Wt: 378.4 g/mol
InChI Key: YYKJBZAQBXVGHA-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C22H18O6. It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with 4-methoxyphenol. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction:

Industrial Production Methods:

  • The industrial production of bis(4-methoxyphenyl) benzene-1,4-dicarboxylate typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: The compound is oxidized under acidic or basic conditions to form corresponding carboxylic acids.

      Products: 4-methoxybenzoic acid and benzene-1,4-dicarboxylic acid.

  • Reduction:

      Reagents: Lithium aluminum hydride or sodium borohydride.

      Conditions: The compound is reduced under anhydrous conditions to form the corresponding alcohols.

      Products: 4-methoxybenzyl alcohol and benzene-1,4-dimethanol.

  • Substitution:

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: The compound undergoes substitution reactions to form halogenated derivatives.

      Products: Halogenated esters.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of polymers and advanced materials.
  • Employed in the preparation of liquid crystalline compounds.

Biology:

  • Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.

Industry:

  • Utilized as a plasticizer in the production of flexible polymers.
  • Applied in the manufacture of coatings and adhesives.

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through its ester functional groups, which can undergo hydrolysis to release the corresponding acids and alcohols.
  • Molecular Targets and Pathways:

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:

    • Commonly used as a plasticizer with similar applications in flexible polymers.
    • Differentiated by its alkyl ester groups, which provide different physical properties.
  • Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate:

    • Similar structure but with hydroxyl groups instead of methoxy groups.
    • Exhibits different reactivity and applications due to the presence of hydroxyl groups.

Uniqueness:

  • Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate is unique due to its methoxy functional groups, which impart specific chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

24707-00-4

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

bis(4-methoxyphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H18O6/c1-25-17-7-11-19(12-8-17)27-21(23)15-3-5-16(6-4-15)22(24)28-20-13-9-18(26-2)10-14-20/h3-14H,1-2H3

InChI Key

YYKJBZAQBXVGHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

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